molecular formula C5H4N2S2 B3360902 1H-Thieno[3,4-d]imidazole-2(3H)-thione CAS No. 90070-09-0

1H-Thieno[3,4-d]imidazole-2(3H)-thione

Cat. No.: B3360902
CAS No.: 90070-09-0
M. Wt: 156.2 g/mol
InChI Key: JITVQETUYJVBKJ-UHFFFAOYSA-N
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Description

1H-Thieno[3,4-d]imidazole-2(3H)-thione is a heterocyclic compound that features a fused ring system consisting of a thieno ring and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Thieno[3,4-d]imidazole-2(3H)-thione typically involves the cyclization of appropriate thieno and imidazole precursors under specific conditions. One common method includes the use of thieno[3,4-d]imidazole derivatives, which are subjected to thiolation reactions to introduce the thione group. The reaction conditions often involve the use of sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide in an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of catalysts and green chemistry principles is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1H-Thieno[3,4-d]imidazole-2(3H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Thieno[3,4-d]imidazole-2(3H)-thione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Thieno[3,4-d]imidazole-2(3H)-thione involves its interaction with molecular targets through its thione group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects, as it can participate in oxidative stress pathways .

Comparison with Similar Compounds

Uniqueness: 1H-Thieno[3,4-d]imidazole-2(3H)-thione is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new materials and therapeutic agents .

Properties

IUPAC Name

1,3-dihydrothieno[3,4-d]imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2S2/c8-5-6-3-1-9-2-4(3)7-5/h1-2H,(H2,6,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITVQETUYJVBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CS1)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40521380
Record name 1H-Thieno[3,4-d]imidazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40521380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90070-09-0
Record name 1H-Thieno[3,4-d]imidazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40521380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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